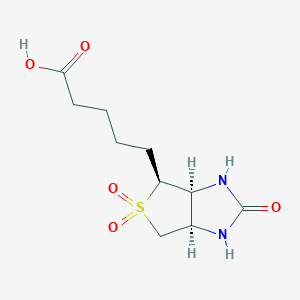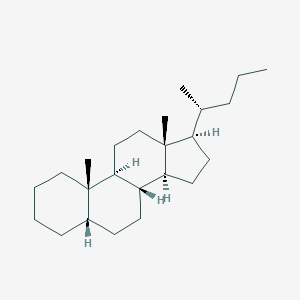
5beta-Cholane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5beta-Cholane has been described in several studies . One method involves the synthesis of three 5beta-cholane derivatives: 3alpha-tosyloxy-5beta-cholan-24-ol (3), 5beta-cholan-24-ol (4), and 5beta-cholan-24-yl tosylate (5) .Molecular Structure Analysis
The molecular formula of 5beta-Cholane is C24H42 . The structure includes a total of 69 bonds, with 27 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Chemical Reactions Analysis
The chemical reactions involving 5beta-Cholane are primarily related to its synthesis. The synthesis process involves the creation of three 5beta-cholane derivatives .Physical And Chemical Properties Analysis
5beta-Cholane has a molecular weight of 330.6 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . The compound has 3 rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis of Glycine and Taurine Conjugates : An improved procedure for synthesizing glycine and taurine conjugates of 5beta-cholanic acids has been developed, resulting in high yields of chromatographically pure forms. This is significant for the large-scale preparation of these conjugates, which are important in biochemistry and pharmaceuticals (Tserng, Hachey, & Klein, 1977).
Functionalization of Unactivated Carbons : Research on 3alpha,6- and 3alpha,24-dihydroxy-5beta-cholane derivatives showed that dimethyldioxirane (DMDO) oxidation can lead to direct hydroxylations, highlighting its potential in organic synthesis and medicinal chemistry (Iida et al., 2003).
Biosynthesis of Chenodeoxycholic Acid : Studies on the biosynthesis of chenodeoxycholic acid in humans revealed specific hydroxylations in the steroid side chain. This finding is crucial for understanding cholesterol metabolism and related disorders (Shefer et al., 1978).
Metabolism and Role in Pregnancy : The role of 5beta-dihydroprogesterone (5beta-DHP), a metabolite of progesterone, in uterine contractility during pregnancy has been explored. This research contributes to our understanding of reproductive health and the management of pregnancy-related complications (Mitchell et al., 2005).
Synthesis of Bile Alcohols : Research on the synthesis of various 5beta-cholestane derivatives has provided insights into the complex pathways involved in bile acid formation, which is pivotal for understanding liver function and disorders related to bile acid metabolism (Cohen et al., 1975).
Role in Blood-Brain Barrier Permeability : A study on 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate suggested its potential as a blood-brain barrier permeator, which could have implications in drug delivery and neuropharmacology (Mikov et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQKIURKJITMZ-OBUPQJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Cholane | |
CAS RN |
80373-86-0 | |
| Record name | Cholane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EF0441D4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



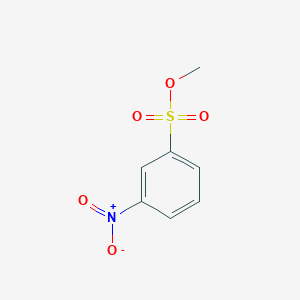
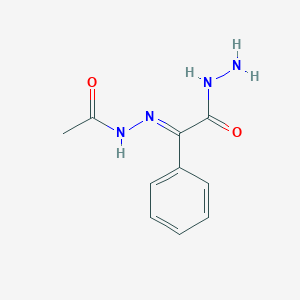
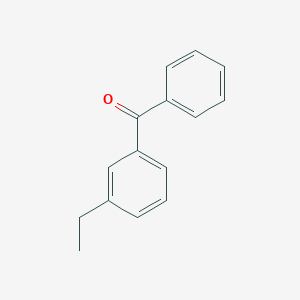


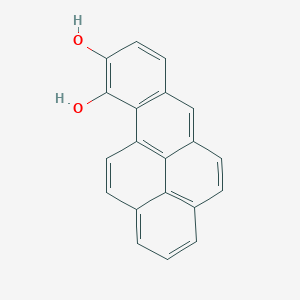
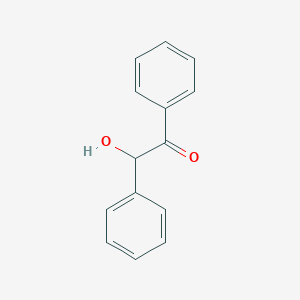

![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)

